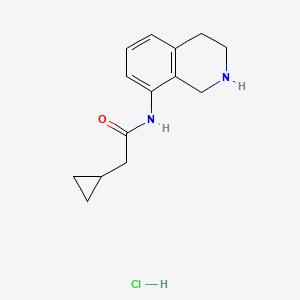

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamidehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride: is a chemical compound with the following IUPAC name: 2-cyclopropyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . Its molecular formula is C₁₂H₁₃NO·HCl , and its molecular weight is approximately 223.7 g/mol . This compound belongs to the class of tetrahydroisoquinoline derivatives.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring. Subsequent acetylation of the amine group yields the final product.

Reaction Conditions:: The cyclization step typically employs suitable reagents and conditions, such as acid-catalyzed cyclization or metal-catalyzed intramolecular reactions. The acetylation reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactions::

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

Substitution: Nucleophilic substitution reactions at the acetamide nitrogen are possible.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

Neuroscience Research: Its tetrahydroisoquinoline core is relevant to neurotransmitter systems.

Biological Studies: Researchers explore its interactions with receptors and enzymes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, compounds with related structures include tetrahydroisoquinolines and acetamides. the cyclopropyl substitution in this compound sets it apart.

Biological Activity

2-Cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

- IUPAC Name : 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride

The biological activity of 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is primarily attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It has been shown to act as a modulator of the following:

- Dopaminergic System : The compound may influence dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonergic System : It also exhibits affinity for serotonin receptors, potentially affecting anxiety and depression pathways.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Antidepressant Activity | Exhibits potential antidepressant-like effects in animal models. |

| Anxiolytic Properties | Reduces anxiety-related behaviors in preclinical studies. |

| Neuroprotective Effects | May protect against neurodegenerative processes through antioxidant mechanisms. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antidepressant Activity :

- A preclinical study evaluated the antidepressant effects of 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to controls, suggesting potential antidepressant properties.

-

Anxiolytic Effects :

- Another research focused on the anxiolytic effects through elevated plus maze tests. The compound demonstrated increased time spent in open arms, indicating reduced anxiety levels.

-

Neuroprotective Mechanisms :

- A study explored the neuroprotective effects against oxidative stress induced by glutamate in neuronal cell cultures. The results showed that treatment with the compound significantly decreased markers of oxidative damage.

Properties

Molecular Formula |

C14H19ClN2O |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(8-10-4-5-10)16-13-3-1-2-11-6-7-15-9-12(11)13;/h1-3,10,15H,4-9H2,(H,16,17);1H |

InChI Key |

YMKITLJVDNEXHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)NC2=CC=CC3=C2CNCC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.